molecular formula C15H14ClN3S B307292 1-(4-chlorophenyl)ethanone N-phenylthiosemicarbazone

1-(4-chlorophenyl)ethanone N-phenylthiosemicarbazone

Cat. No.: B307292
M. Wt: 303.8 g/mol
InChI Key: APWYTJSHGGPJOA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Chloroacetophenone 4-phenyl thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. . This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone typically involves the reaction of 4’-chloroacetophenone with 4-phenyl thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 4’-Chloroacetophenone 4-phenyl thiosemicarbazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-Chloroacetophenone 4-phenyl thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. The compound may also interact with metal ions, forming complexes that disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloroacetophenone 4-phenyl thiosemicarbazone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable metal complexes and its potential anticancer activity make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C15H14ClN3S

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11-

InChI Key

APWYTJSHGGPJOA-WQRHYEAKSA-N

SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl

Isomeric SMILES

C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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